molecular formula C14H14N2O2 B14075293 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl- CAS No. 21484-52-6

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl-

Cat. No.: B14075293
CAS No.: 21484-52-6
M. Wt: 242.27 g/mol
InChI Key: WTMWGZQAMBPICC-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is a heterocyclic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol It is known for its unique structure, which includes a cyclopentapyrazole ring fused with a phenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dihydro-1-phenyl-3-cyclopentapyrazoleacetic acid
  • 1,4,5,6-Tetrahydro-1-(4-methoxyphenyl)-3-cyclopentapyrazoleacetic acid

Uniqueness

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused cyclopentapyrazole ring system and phenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

21484-52-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,18)

InChI Key

WTMWGZQAMBPICC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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